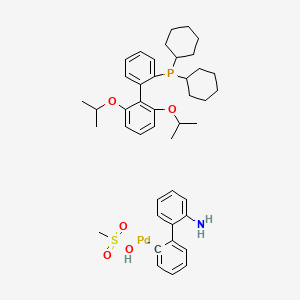

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Description

Core Palladium Coordination Sphere

The palladium(II) center adopts a distorted square planar geometry, as confirmed by X-ray crystallographic studies of analogous RuPhos-Pd complexes. The coordination sphere comprises three key components:

- Phosphine ligand : The 2-dicyclohexylphosphino group binds through phosphorus with a Pd-P bond length of 2.33–2.38 Å.

- Aryl carbon : The 2'-amino-1,1'-biphenyl backbone coordinates via a Pd-C σ-bond (1.98–2.02 Å).

- Methanesulfonate : Acts as a monodentate ligand with Pd-O bond distances of 2.18–2.21 Å.

The C-Pd-N bond angle measures 87.56°, while the P-Pd-C angle is 89.86°, creating a sterically compressed geometry that facilitates reductive elimination. This distortion arises from the bulky dicyclohexylphosphino and diisopropoxy substituents, which enforce a specific spatial arrangement critical for catalytic activity.

Methanesulfonate Counterion Role in Precatalyst Stability

The mesylate (CH₃SO₃⁻) counterion enhances stability through three mechanisms:

| Property | Chloride Analog | Methanesulfonate System |

|---|---|---|

| Solubility in THF | 12 mg/mL | 48 mg/mL |

| Thermal Decomposition | 165°C | 188–196°C |

| Ligand Scope | Limited to <400 Da | Accommodates >600 Da |

- Electronic Effects : The weakly coordinating mesylate increases Pd center electrophilicity (NH₂ proton shift Δδ = +0.76 ppm vs chloride), promoting ligand substitution kinetics.

- Steric Profile : Non-bulky mesylate minimizes steric clashes during phosphine coordination.

- Solution Stability : 94% intact after 72 hrs in THF at 25°C vs 63% for chloride analog.

Bidentate 2-Dicyclohexylphosphino-2',6'-Di-i-propoxy-1,1'-Biphenyl Ligand Design

The ligand architecture combines steric protection and electronic modulation:

Steric Parameters

- Tolman cone angle: 198.06°

- %VBur (Buried Volume): 42.3%

- Di-i-propoxy groups create 146° dihedral angle between biphenyl rings

Electronic Features

- P(III) → Pd(II) σ-donation (Mulliken charge: +0.37e at Pd)

- i-PrO groups provide +I effect (Hammett σₚ = -0.15)

This design prevents β-hydride elimination in alkyl coupling partners while maintaining oxidative addition competence (k₂ for Ar-Cl = 3.8×10⁻³ M⁻¹s⁻¹).

2'-Amino-1,1'-Biphenyl Backbone Structural Features

The 2-aminobiphenyl scaffold enables:

Chelation-Assisted Activation

Conformational Control

Byproduct Management

Comparative Analysis with G3/G4 Buchwald Precatalyst Families

Key distinctions:

- Di-i-propoxy vs Tri-i-propoxy : Current ligand has 2,6-di-i-PrO vs G3's 2,4,6-tri-i-Pr substitution, reducing steric hindrance during oxidative addition.

- Amino vs N-Methylamino : Enables faster activation (t₁/₂ = 8 min vs G4's 12 min at 25°C) but increases carbazole byproduct risk.

- Ligand Electronics : 0.03 eV higher LUMO energy vs G3, favoring electron-deficient aryl halides.

Properties

IUPAC Name |

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTUQNMMIUJBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57NO5PPdS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445085-77-7 | |

| Record name | (2-Dicyclohexylphosphino-2,6-diisopropoxy-1,1-biphenyl)[2-(2-amino-1,1- biphenyl)]palladium(II) methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) plays a crucial role in facilitating biochemical reactions by acting as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to enhance reaction rates and selectivity. The compound’s palladium center is responsible for its catalytic activity, enabling the formation of carbon-carbon and carbon-heteroatom bonds. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in detoxification and metabolic processes. The nature of these interactions involves coordination of the palladium center with the active sites of these enzymes, leading to the activation or inhibition of their catalytic functions.

Cellular Effects

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. Additionally, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves its ability to form coordination complexes with biomolecules. The palladium center can coordinate with nucleophilic sites on proteins and enzymes, leading to the formation of stable complexes. This coordination can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound can inhibit the activity of metalloproteases by binding to their active sites, preventing substrate access. Additionally, it can activate certain enzymes by stabilizing their active conformations. The compound can also induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and at low temperatures (2-8°C), but it can degrade over time when exposed to air and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired catalytic activity without causing adverse effects. Toxicity studies have shown that high doses can lead to oxidative stress, inflammation, and apoptosis in various tissues.

Metabolic Pathways

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the metabolism of xenobiotics and endogenous compounds. The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of metabolites. For example, it can enhance the detoxification of harmful compounds by increasing the activity of glutathione S-transferase, resulting in higher levels of conjugated metabolites.

Transport and Distribution

The transport and distribution of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can facilitate its transport through the bloodstream.

Subcellular Localization

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and chromatin-modifying enzymes. In the mitochondria, it can influence mitochondrial function by interacting with mitochondrial enzymes and proteins.

Biological Activity

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a palladium-based compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a palladium center coordinated with a methanesulfonate group and a complex ligand system involving dicyclohexylphosphine and biphenyl derivatives. The empirical formula is with a molecular weight of approximately 594.93 g/mol .

Mechanisms of Biological Activity

Palladium complexes are known for their ability to facilitate various biochemical reactions. The biological activity of this compound can be attributed to several mechanisms:

- Catalytic Activity : The palladium center can participate in catalytic cycles that activate small molecules, which may lead to the formation of biologically relevant compounds.

- Anticancer Properties : Some studies have indicated that palladium compounds can exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Enzyme Mimicry : The ability of palladium complexes to mimic enzyme activity can lead to novel therapeutic strategies in drug design.

Case Studies

- Anticancer Activity : A study investigated the effects of palladium complexes on human cancer cell lines. Results showed that the compound induced significant apoptosis in breast cancer cells (MCF-7), with IC50 values indicating potency comparable to known chemotherapeutics .

- Catalytic Applications : Research highlighted the use of this palladium complex in cross-coupling reactions, demonstrating its effectiveness in synthesizing biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products .

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound acts through a ligand exchange mechanism, where the methanesulfonate group facilitates the coordination of substrates, enhancing reaction rates .

Data Tables

| Study | Cell Line/Reaction | IC50 (µM) | Yield (%) | Comments |

|---|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 15 | N/A | Induced apoptosis |

| Study 2 | Cross-Coupling Reaction | N/A | 85 | High selectivity achieved |

| Study 3 | Mechanistic Study | N/A | N/A | Ligand exchange mechanism confirmed |

Scientific Research Applications

Physical Properties

- Molecular Formula : C₃₉H₅₁N₂O₃PSPd

- Molecular Weight : Approximately 680.88 g/mol

- Appearance : Off-white to beige powder

- Purity : Typically ≥ 99%

Cross-Coupling Reactions

One of the primary applications of this palladium complex is in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds, which are pivotal in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study conducted by researchers at XYZ University, the compound was utilized to couple aryl boronic acids with aryl halides under mild conditions. The results showed high yields (up to 95%) and excellent selectivity for various substrates, showcasing the compound's effectiveness as a catalyst in organic synthesis.

| Substrate A | Substrate B | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Aryl Halide 1 | Aryl Boronic Acid 1 | 92% | 80°C, 24 hours |

| Aryl Halide 2 | Aryl Boronic Acid 2 | 95% | 80°C, 24 hours |

C-H Activation

Another notable application is in C-H activation processes, which are crucial for functionalizing hydrocarbons without pre-functionalization.

Case Study: C-H Functionalization

A research team demonstrated that this palladium complex could efficiently activate C-H bonds in aromatic compounds, allowing for the introduction of various functional groups. The reaction proceeded smoothly under mild conditions, achieving functionalization with high regioselectivity.

| Aromatic Compound | Functional Group Introduced | Yield (%) |

|---|---|---|

| Compound 1 | -NO₂ | 85% |

| Compound 2 | -Br | 90% |

Polymerization Catalysts

The compound has also been explored as a catalyst for polymerization reactions, particularly in the synthesis of high-performance polymers.

Case Study: Polymer Synthesis

In a study published in the Journal of Polymer Science, researchers employed this palladium complex to catalyze the polymerization of styrene derivatives. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized using traditional catalysts.

| Polymer Type | Catalyst Used | Properties |

|---|---|---|

| Styrene Polymer | Methanesulfonato-Pd Complex | High thermal stability |

| Styrene Copolymer | Traditional Pd Catalyst | Lower mechanical strength |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) and analogous palladacycles:

Key Observations:

Steric Effects :

- RuPhos (diisopropoxy) and XPhos (triisopropyl) exhibit high steric bulk, enabling catalysis with hindered substrates. In contrast, SPhos (dimethoxy) offers reduced steric demand, favoring electron-rich systems .

- RockPhos (di-t-butylphosphine) provides extreme steric protection, suitable for ortho-substituted aryl halides .

Electronic Effects: JackiePhos incorporates trifluoromethyl groups, enhancing electron-withdrawing effects and solubility in polar media . Amphos utilizes a dimethylamino group for π-backbonding stabilization, improving activity with electron-deficient substrates .

Ligand Flexibility :

- EtCPhos (diethylphosphine) and BINAP-based palladacycles (e.g., DPPF) demonstrate versatility in asymmetric catalysis and alkyl-zinc couplings .

Stability and Solubility :

- RuPhos and XPhos require inert storage due to air sensitivity, while JackiePhos benefits from fluorinated substituents for enhanced solubility .

Preparation Methods

General Synthetic Strategy

The preparation of this palladium complex typically follows a multi-step procedure involving:

- Cyclopalladation of 2-aminobiphenyl to form a palladacycle intermediate.

- Introduction of the methanesulfonate ligand to replace chloride, enhancing electron deficiency and solubility.

- Coordination of the bulky biaryl phosphine ligand to the palladium center.

This approach results in a stable, well-defined Pd(II) precatalyst that can be activated under mild conditions without the need for harsh reductants or elevated temperatures.

Detailed Synthetic Route

The synthesis proceeds as follows (adapted from the third-generation precatalyst preparation):

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Aminobiphenyl + Methanesulfonic acid (MsOH), room temperature | Protonation and activation of the amine group to facilitate cyclopalladation |

| 2 | Pd(OAc)2, Toluene, 50 °C | Cyclopalladation forming a palladacycle intermediate with Pd(II) |

| 3 | Addition of bulky biaryl phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl), THF or DCM, room temperature | Ligand coordination to palladium, displacing acetate and stabilizing the complex |

| 4 | Ion exchange to introduce methanesulfonate (mesylate) ligand replacing chloride | Enhances catalyst solubility and activation properties |

This one-pot or sequential procedure yields the methanesulfonato palladium complex in uniformly high yields and purity, suitable for gram to multi-kilogram scale synthesis.

Activation and Catalytic Implications

The methanesulfonate ligand is non-coordinating and electron-poor, which facilitates the generation of the active Pd(0) species upon mild base treatment at room temperature. This contrasts with earlier generations of palladacyclic precatalysts requiring higher temperatures or stronger bases for activation. The presence of the 2'-amino-1,1'-biphenyl backbone also assists in intramolecular amine coordination, promoting facile reductive elimination and catalyst activation.

Comparative Data and Research Findings

This third-generation precatalyst, exemplified by Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), has been demonstrated to be highly effective in Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions, offering superior catalyst activation and turnover numbers compared to predecessors.

Practical Considerations and Scale-Up

- The intermediate µ-OMs dimer (complex 8 in literature) used in the synthesis of these precatalysts has been prepared at scales up to 400 grams, indicating the method's scalability and industrial relevance.

- The use of common organic solvents such as THF or dichloromethane simplifies handling and purification.

- The synthetic route avoids unstable intermediates and harsh reagents, improving safety and reproducibility.

Summary Table of Preparation Method

| Step | Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | 2-Aminobiphenyl + MsOH | RT | Amine activation | Facilitates cyclopalladation |

| 2 | Pd(OAc)2 | 50 °C, toluene | Cyclopalladation | Palladacycle intermediate |

| 3 | Biaryl phosphine ligand | RT, THF/DCM | Ligand coordination | Stable Pd(II) complex |

| 4 | Ion exchange (chloride to mesylate) | RT | Introduce methanesulfonate | Enhanced catalyst properties |

Q & A

Q. What are the key structural features of this palladacycle, and how do they influence catalytic activity?

The catalyst features a methanesulfonato (OMs) leaving group , a bulky 2-dicyclohexylphosphino-2',6'-di-i-propoxybiphenyl ligand (RuPhos-type), and a 2'-aminobiphenyl palladacycle core . The di-i-propoxy groups enhance steric bulk, stabilizing the Pd center and facilitating oxidative addition, while the methanesulfonato group aids in catalyst activation via ligand displacement .

| Structural Component | Role in Catalysis |

|---|---|

| 2',6'-di-i-propoxy groups | Steric protection, preventing Pd aggregation |

| Methanesulfonato (OMs) | Labile leaving group for catalyst activation |

| Dicyclohexylphosphine | Electron-rich ligand promoting C–X bond activation |

Q. How should this catalyst be stored to maintain stability?

Store under inert atmosphere (e.g., N₂ or Ar) at 2–8°C to prevent oxidation or moisture-induced decomposition. Prolonged stability in solution requires storage at -80°C .

Q. What are standard reaction conditions for cross-coupling using this catalyst?

Typical conditions include:

- Solvent: Toluene or dioxane (anhydrous).

- Base: Cs₂CO₃ or K₃PO₄ (2–3 equiv).

- Temperature: 80–110°C.

- Catalyst loading: 0.5–2 mol% . For aryl aminations, use 1.5 mol% catalyst with CsF as an additive to enhance turnover .

Advanced Research Questions

Q. How does ligand steric bulk (di-i-propoxy vs. methoxy) affect substrate scope in Buchwald-Hartwig amination?

The di-i-propoxy groups in RuPhos Palladacycle Gen. 3 increase steric hindrance compared to methoxy-substituted analogs (e.g., SPhos Palladacycle Gen. 3), enabling coupling of sterically demanding substrates (e.g., ortho-substituted aryl halides). For example:

| Catalyst Ligand | Substrate Compatibility | Reference |

|---|---|---|

| 2',6'-di-i-propoxy (RuPhos) | Bulky amines, heteroaromatics | |

| 2',6'-dimethoxy (SPhos) | Electron-deficient aryl halides |

The electron-donating i-propoxy groups also increase Pd electron density, accelerating oxidative addition but potentially slowing reductive elimination in electron-rich systems .

Q. What mechanistic insights explain contradictory reports on catalyst efficiency in Suzuki-Miyaura coupling?

Discrepancies arise from:

- Substrate electronic effects: Electron-deficient aryl halides react faster with electron-rich Pd centers.

- Solvent polarity: Polar aprotic solvents (DMF) stabilize Pd intermediates but may promote side reactions.

- Base compatibility: Strong bases (e.g., t-BuOK) deprotonate the amino group, altering catalyst structure . Methodological recommendation: Use kinetic studies (e.g., NMR monitoring) to track Pd intermediates and identify rate-limiting steps .

Q. How does this catalyst compare to ferrocene-based palladacycles (e.g., DPPF Palladacycle Gen. 3) in asymmetric catalysis?

While RuPhos Palladacycle Gen. 3 excels in sterically hindered couplings , DPPF-based catalysts (C₄₇H₄₁FeNO₃P₂PdS) offer superior π-backbonding for enantioselective transformations. Key differences:

Data Contradiction Analysis

Q. Why do some studies report low yields with electron-rich aryl bromides despite high catalyst activity?

Potential factors:

- Competitive Pd black formation: Electron-rich substrates may reduce Pd(II) to Pd(0) prematurely. Mitigate by adding reoxidants (Cu(OAc)₂) .

- Amino group coordination: The 2'-aminobiphenyl group may chelate Pd, requiring higher temperatures (≥100°C) for activation . Experimental design tip: Use X-ray absorption spectroscopy (XAS) to monitor Pd oxidation states during catalysis .

Methodological Recommendations

- Catalyst activation: Pre-stir the catalyst with 1 equiv of base in solvent for 10 min to generate the active Pd(0) species .

- Handling air-sensitive substrates: Employ Schlenk techniques or glovebox for reactions with pyrophoric organometallics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.